molecular formula C18H17NO2 B14566567 1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one CAS No. 61297-71-0

1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one

Cat. No.: B14566567
CAS No.: 61297-71-0
M. Wt: 279.3 g/mol
InChI Key: GXSGVEFPCCFPCO-UHFFFAOYSA-N
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Description

1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-amino-5-methoxyacetophenone can undergo cyclization with benzyl chloride in the presence of a base like sodium hydroxide to form the desired quinoline derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which 1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

1-Benzyl-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Another antimalarial agent with a similar quinoline structure.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness: What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61297-71-0

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-benzyl-6-methoxy-4-methylquinolin-2-one

InChI

InChI=1S/C18H17NO2/c1-13-10-18(20)19(12-14-6-4-3-5-7-14)17-9-8-15(21-2)11-16(13)17/h3-11H,12H2,1-2H3

InChI Key

GXSGVEFPCCFPCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

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